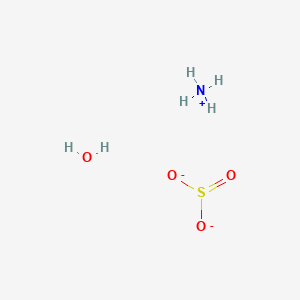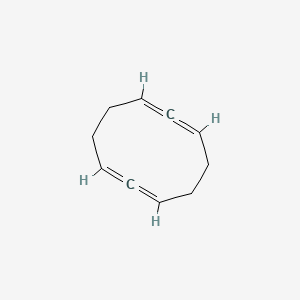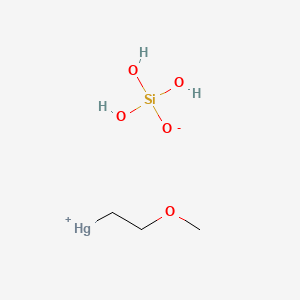
Methoxyethylmercury silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyethylmercury silicate is an organomercury compound that combines the properties of mercury with those of silicates. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry. The presence of both mercury and silicate components gives it distinct characteristics that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methoxyethylmercury silicate typically involves the reaction of methoxyethylmercury chloride with a silicate precursor under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methoxyethylmercury silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methoxyethylmercury oxide and silicate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding mercury and silicate components.
Substitution: The methoxyethyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include methoxyethylmercury oxide, various silicate derivatives, and substituted organomercury compounds.
Aplicaciones Científicas De Investigación
Methoxyethylmercury silicate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a tool for studying mercury toxicity.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of specialized materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of methoxyethylmercury silicate involves its interaction with cellular components, particularly proteins and enzymes. The mercury component binds to thiol groups in proteins, leading to the inhibition of enzymatic activity and disruption of cellular functions. The silicate component may also interact with cellular membranes, affecting their stability and function.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound known for its toxicity and environmental impact.
Phenylmercury: Used in various industrial applications and known for its antimicrobial properties.
Ethylmercury: Commonly used in medical applications, particularly as a preservative in vaccines.
Uniqueness
Methoxyethylmercury silicate is unique due to its combination of mercury and silicate components, which gives it distinct chemical and physical properties
Propiedades
Número CAS |
22577-66-8 |
|---|---|
Fórmula molecular |
C3H10HgO5Si |
Peso molecular |
354.79 g/mol |
Nombre IUPAC |
2-methoxyethylmercury(1+);trihydroxy(oxido)silane |
InChI |
InChI=1S/C3H7O.Hg.H3O4Si/c1-3-4-2;;1-5(2,3)4/h1,3H2,2H3;;1-3H/q;+1;-1 |
Clave InChI |
OBJSERXHTZNJCR-UHFFFAOYSA-N |
SMILES canónico |
COCC[Hg+].O[Si](O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)



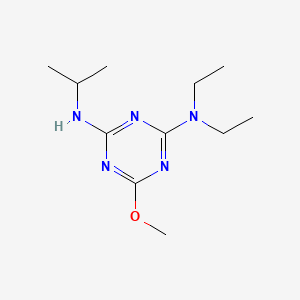

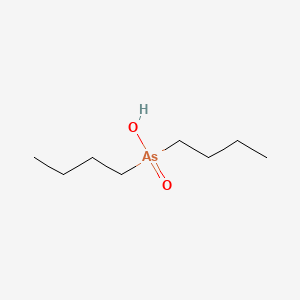
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


